molecular formula C7H3ClFNO3 B1590772 2-Chloro-4-fluoro-5-nitrobenzaldehyde CAS No. 99329-85-8

2-Chloro-4-fluoro-5-nitrobenzaldehyde

Cat. No.: B1590772
CAS No.: 99329-85-8
M. Wt: 203.55 g/mol
InChI Key: HNOIAPRHNXBCAE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3ClFNO3 It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring

Mechanism of Action

Target of Action

It’s commonly used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific compounds it helps synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-nitrobenzaldehyde. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-fluoro-5-nitrobenzaldehyde typically involves the nitration of 2-chloro-4-fluorotoluene. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process is designed to be simple, with mild reaction conditions, high raw material conversion rates, and ease of obtaining raw materials .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Chloro-4-fluoro-5-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes.

    Condensation: α,β-unsaturated aldehydes.

Scientific Research Applications

2-Chloro-4-fluoro-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-fluoro-5-nitrobenzaldehyde is unique due to the combination of chloro, fluoro, and nitro substituents on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-chloro-4-fluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOIAPRHNXBCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543919
Record name 2-Chloro-4-fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99329-85-8
Record name 2-Chloro-4-fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 300 ml of 1,2-dichloroethane that had been cooled to 0° C. was added 31.3 g (0.197 mole) of 2-chloro-4-fluorobenzaldehyde, prepared by the method of Example 2, Steps A and B. Subsequently, 19.96 g (0.197 mole) of potassium nitrate was added to the reaction mixture, and dropwise addition of 300 ml of concentrated sulfuric acid followed while maintaining the temperature between 0° C. and 5° C. The reaction was complete after 80 minutes, and 750 ml of methylene chloride was added to the reaction mixture. The phases were separated, and the sulfuric acid phase was extracted three times with 150 ml of methylene chloride. The extracts were combined with the organic phase before being washed three times with 450 ml of water. The extracts were dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure, leaving an amber oil weighing 32.5 g as a residue. This oil was passed through a column of silica gel, eluting with ethyl acetate/heptane (1/4). The appropriate fractions were combined, and the solvent was evaporated under reduced pressure, leaving 26.0 g of 2-chloro-4-fluoro-5-nitrobenzaldehyde as an amber oil.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
19.96 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A stirred solution of 2-chloro-4-fluorobenzaldehyde (1.0 g, 6.3 mmol) in conc. sulphuric acid (8 ml) at 0° C. under argon was treated portionwise with potassium nitrate (0.70 g, 6.9 mmol) and maintained at 0° C. for 30 minutes, before warming to room temperature over 1.5 hrs. The reaction mixture was added to well stirred ice/water (100 ml) and then extracted with ethyl acetate. The extract was dried and concentrated to leave the title compound as a pale yellow oil (1.15 g, 90%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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